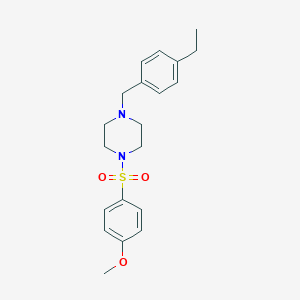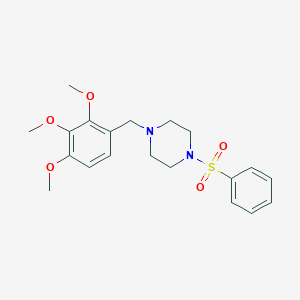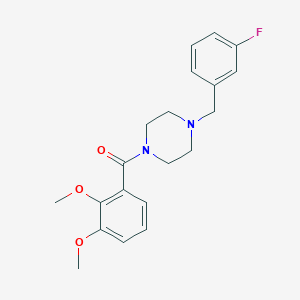
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research. MPMP is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is not yet fully understood. However, it is believed to act by modulating the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been found to interact with various receptors such as the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, ion channel activity, and cell survival.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been found to exhibit antioxidant properties, which may be beneficial in the treatment of various neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized in the laboratory using relatively simple methods. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is also stable under various conditions, which makes it suitable for use in various assays. However, one of the limitations is that the exact mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is not yet fully understood, which makes it difficult to interpret the results of various experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide. One of the future directions is to study the potential use of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another future direction is to study the potential use of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide as an analgesic and anti-inflammatory agent. Furthermore, the development of new derivatives of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide with enhanced pharmacological properties is also an area of future research.
Conclusion:
In conclusion, N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is a synthetic compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant properties. However, further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide and to explore its potential applications in various fields.
Synthesemethoden
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide can be synthesized through several methods, including the reaction of 4-methylphenylhydrazine with 3-(4-methylpiperazin-1-yl)propan-1-one. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified through various techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant properties. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Produktname |
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide |
|---|---|
Molekularformel |
C15H23N3O |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O/c1-13-3-5-14(6-4-13)16-15(19)7-8-18-11-9-17(2)10-12-18/h3-6H,7-12H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
AMDXYLUUAPFSBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)

![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)

